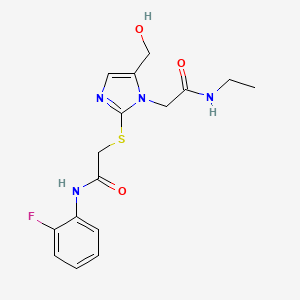
N-ethyl-2-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-2-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H19FN4O3S and its molecular weight is 366.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of action
The compound contains an imidazole ring, which is a common feature in many bioactive molecules. Imidazole derivatives are known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of action
The interaction of the compound with its targets would depend on the specific structure of the compound and the target. Generally, imidazole derivatives can interact with targets through various types of bonding, including hydrogen bonding and pi stacking .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Imidazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets a receptor involved in cell proliferation, it could potentially have anticancer effects .
生物活性
N-ethyl-2-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, identified by its CAS number 921563-43-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H19FN4O3S, with a molecular weight of approximately 366.4 g/mol. The compound features an imidazole ring, which is known for its role in various biological processes, and a fluorophenyl group that may influence its interaction with biological targets.
Preliminary studies suggest that the compound may act as an inhibitor of specific protein kinases. The presence of the imidazole moiety is significant since imidazole derivatives often exhibit kinase inhibitory properties. For instance, compounds with similar structural features have been shown to modulate pathways involved in cancer cell proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the fluorophenyl and imidazole positions could enhance potency and selectivity. For example, the introduction of different substituents on the imidazole ring has been associated with varying degrees of kinase inhibition.
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Enhances binding affinity to target proteins |
| Hydroxymethyl group | Increases solubility and bioavailability |
| Acetamide linkage | Affects overall stability and metabolic profile |
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance, IC50 values in the micromolar range indicate its potential as a therapeutic agent for cancer treatment.
Case Studies
A recent study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. The results indicated a marked reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
Future Directions
Further research is necessary to elucidate the full pharmacological profile of this compound. Key areas for exploration include:
- In Vivo Efficacy : Conducting comprehensive animal studies to assess therapeutic efficacy and safety profiles.
- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activity, particularly its interaction with specific kinase targets.
- Optimization : Exploring structural modifications to enhance potency and selectivity against desired biological targets.
属性
IUPAC Name |
N-ethyl-2-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S/c1-2-18-14(23)8-21-11(9-22)7-19-16(21)25-10-15(24)20-13-6-4-3-5-12(13)17/h3-7,22H,2,8-10H2,1H3,(H,18,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTMRUZJDYNNEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














